
methyl (1Z,3Z,5Z,7Z)-2-phenylcycloocta-1,3,5,7-tetraene-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (1Z,3Z,5Z,7Z)-2-phenylcycloocta-1,3,5,7-tetraene-1-carboxylate is an organic compound characterized by a cyclooctatetraene ring with four conjugated double bonds and a phenyl group attached to the second carbon. The compound also features a carboxylate ester group at the first carbon. This unique structure imparts interesting chemical properties and reactivity, making it a subject of study in various fields of chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl (1Z,3Z,5Z,7Z)-2-phenylcycloocta-1,3,5,7-tetraene-1-carboxylate typically involves the following steps:
Formation of Cyclooctatetraene: Cyclooctatetraene can be synthesized through the dehydrohalogenation of 1,5,9-cyclododecatriene using a strong base such as potassium tert-butoxide.
Phenylation: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction using phenyl chloride and aluminum chloride as a catalyst.
Esterification: The carboxylate ester group is introduced by reacting the cyclooctatetraene derivative with methanol in the presence of a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and recrystallization are often employed.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the double bonds to single bonds.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, using reagents such as bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Bromine in carbon tetrachloride for bromination, concentrated nitric acid for nitration.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of cyclooctane derivatives.
Substitution: Formation of brominated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Methyl (1Z,3Z,5Z,7Z)-2-phenylcycloocta-1,3,5,7-tetraene-1-carboxylate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The compound exerts its effects through interactions with various molecular targets and pathways. The conjugated double bonds in the cyclooctatetraene ring allow for electron delocalization, which can interact with enzymes and receptors in biological systems. The phenyl group and ester functionality also contribute to its reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
Cyclooctatetraene: A parent compound with similar structural features but lacking the phenyl and ester groups.
Benzene: An aromatic compound with a similar conjugated system but a different ring size and stability.
Tetraphenylene: A polycyclic aromatic hydrocarbon with multiple phenyl groups.
Uniqueness
Methyl (1Z,3Z,5Z,7Z)-2-phenylcycloocta-1,3,5,7-tetraene-1-carboxylate is unique due to its combination of a cyclooctatetraene ring with a phenyl group and an ester functionality. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C16H14O2 |
|---|---|
Peso molecular |
238.28 g/mol |
Nombre IUPAC |
methyl (1Z,3Z,5Z,7Z)-2-phenylcycloocta-1,3,5,7-tetraene-1-carboxylate |
InChI |
InChI=1S/C16H14O2/c1-18-16(17)15-12-8-3-2-7-11-14(15)13-9-5-4-6-10-13/h2-12H,1H3/b3-2-,7-2?,8-3?,11-7-,12-8-,14-11?,15-12?,15-14- |
Clave InChI |
WKAIELYLLMVXGC-DPLJJEAMSA-N |
SMILES isomérico |
COC(=O)/C/1=C(/C=C\C=C/C=C1)\C2=CC=CC=C2 |
SMILES canónico |
COC(=O)C1=C(C=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


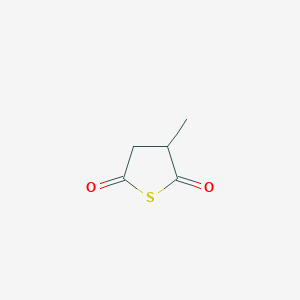

![Spiro[benzo[c]fluorene-5,2'-[1,3]dioxolan]-7(6H)-one](/img/structure/B14686417.png)
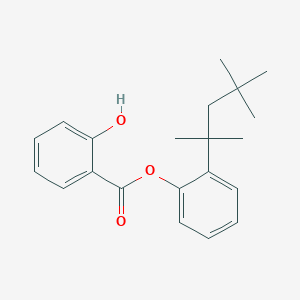
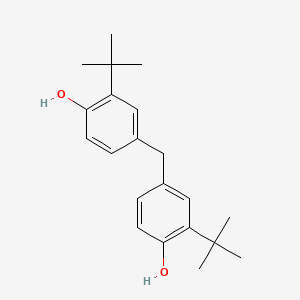
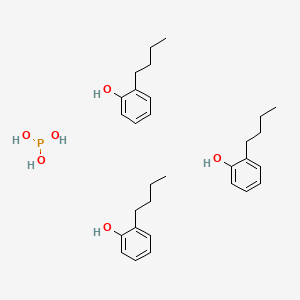
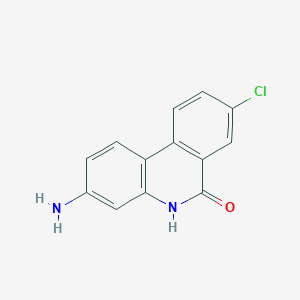
![(3S,4R,6S,8S,9R,10R,16S)-5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,8]hexadec-14-ene-3,4,6,9,16-pentol](/img/structure/B14686438.png)
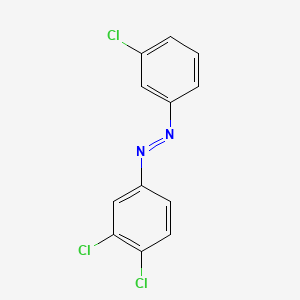
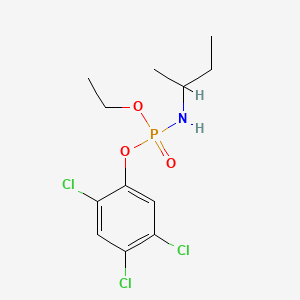
![Butanamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N-[4-[4,5-dihydro-5-oxo-3-(1-pyrrolidinyl)-1H-pyrazol-1-yl]phenyl]-](/img/structure/B14686459.png)
![6-methyl-1,9,11-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),4,6,9-tetraen-2-one](/img/structure/B14686460.png)
![2-Chloro-4-[2-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]ethyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14686472.png)

